molecular formula C9H19NO B13443374 1-[(1-Methylethyl)amino]cyclopentanemethanol

1-[(1-Methylethyl)amino]cyclopentanemethanol

Cat. No.: B13443374
M. Wt: 157.25 g/mol
InChI Key: HXHXFHWNFCSZRL-UHFFFAOYSA-N
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Description

“1-[(1-Methylethyl)amino]cyclopentanemethanol” (CAS 1183401-38-8) is a cyclopentane-derived secondary alcohol featuring a branched isopropylamino (-NH-CH(CH₃)₂) substituent. Its molecular formula is inferred as C₉H₁₉NO, with a molecular weight of approximately 157.26 g/mol (calculated from structural components).

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(propan-2-ylamino)cyclopentyl]methanol

InChI

InChI=1S/C9H19NO/c1-8(2)10-9(7-11)5-3-4-6-9/h8,10-11H,3-7H2,1-2H3

InChI Key

HXHXFHWNFCSZRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCCC1)CO

Origin of Product

United States

Preparation Methods

Synthesis via Hydroxymethylation of Cyclopentane Derivatives

One of the most direct approaches to synthesize 1-[(1-Methylethyl)amino]cyclopentanemethanol involves hydroxymethylation of cyclopentane-based intermediates. According to ChemicalBook, cyclopentanemethanol can be synthesized through a process involving the reaction of cyclopentane derivatives with formaldehyde or formaldehyde equivalents under controlled conditions, often catalyzed by acids or bases.

Methodology:

  • Starting Material: Cyclopentane derivatives bearing amino groups (e.g., cyclopentylamines).
  • Reagents: Formaldehyde or paraformaldehyde, acid catalysts such as sulfuric acid or ionic liquids like [Dsim]HSO4.
  • Procedure:
    • Dissolve the cyclopentane derivative in a suitable solvent such as methanol.
    • Add formaldehyde source and acid catalyst.
    • Stir at room temperature or slightly elevated temperatures (around 20°C).
    • Monitor the reaction progress via thin-layer chromatography (TLC).
    • Upon completion, remove the solvent under reduced pressure.
    • Purify the product through recrystallization or chromatography.

Research Findings:

  • Shirini et al. (2012) demonstrated that ionic liquids like [Dsim]HSO4 facilitate hydroxymethylation efficiently, yielding cyclopentanemethanol derivatives with high selectivity and yield (~98%).
Reaction Conditions Yield Notes
Ionic liquid [Dsim]HSO4, methanol, room temperature 98% Green chemistry approach, reusable ionic liquid

Reductive Amination of Cyclopentanone Derivatives

Another prominent method involves the reductive amination of cyclopentanone derivatives with isopropylamine, followed by hydroxymethylation:

Methodology:

  • Step 1: Formation of cyclopentylimine via condensation of cyclopentanone with isopropylamine.
  • Step 2: Reduction of the imine using sodium cyanoborohydride or similar reducing agents.
  • Step 3: Hydroxymethylation of the amino group using formaldehyde under mild conditions.

Research Findings:

  • This pathway allows for stereoselective synthesis, especially when chiral catalysts or auxiliaries are employed, as demonstrated in asymmetric syntheses of cyclopentane derivatives.
Reaction Step Reagents Conditions Outcome
Imine formation Cyclopentanone, isopropylamine Reflux Cyclopentylimine
Reduction Sodium cyanoborohydride Mild conditions Amino cyclopentane
Hydroxymethylation Formaldehyde Room temperature 1-[(1-Methylethyl)amino]cyclopentanemethanol

Functionalization via Nucleophilic Substitution

The amino group in cyclopentane derivatives can be introduced via nucleophilic substitution reactions involving halogenated cyclopentanes:

Methodology:

  • Starting Material: Cyclopentyl halides (e.g., cyclopentyl bromide).
  • Reagents: Isopropylamine or other secondary amines.
  • Procedure:
    • React cyclopentyl halides with isopropylamine in polar aprotic solvents like dimethylformamide (DMF).
    • Heat under reflux to facilitate nucleophilic substitution.
    • Followed by hydroxymethylation using formaldehyde.

Research Findings:

  • Such substitution reactions are well-documented and offer high yields for amino cyclopentane derivatives, which can then be hydroxymethylated to produce the target compound.
Reaction Conditions Yield Notes
Reflux in DMF with amine High Efficient for amino group installation

Crystallization and Purification

Post-synthesis, purification is achieved through recrystallization or chromatography:

  • Crystallization: Slow evaporation of solvents like acetonitrile or methanol at ambient temperature produces high-quality crystals suitable for structural analysis.
  • Chromatography: Silica gel chromatography with solvent systems such as chloroform/methanol (7:1) effectively separates the desired product.

Research Evidence:

  • Crystallization techniques have been employed successfully in related cyclopentane derivatives, ensuring high purity and enabling structural confirmation via X-ray diffraction.

Summary of Key Preparation Methods

Method Starting Material Reagents Conditions Advantages References
Hydroxymethylation Cyclopentane derivatives Formaldehyde, ionic liquids Room temperature, mild Green chemistry, high yield ,
Reductive Amination Cyclopentanone Isopropylamine, reducing agents Reflux Stereoselectivity
Nucleophilic Substitution Cyclopentyl halides Isopropylamine Reflux in DMF High efficiency

Chemical Reactions Analysis

1-[(1-Methylethyl)amino]cyclopentanemethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-Methylethyl)amino]cyclopentanemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Methylethyl)amino]cyclopentanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Substituents Key Functional Groups CAS Number
1-[(1-Methylethyl)amino]cyclopentanemethanol C₉H₁₉NO Isopropylamino, hydroxymethyl -NH-CH(CH₃)₂, -CH₂OH 1183401-38-8
1-Methylcyclopentanol C₆H₁₂O Methyl, hydroxymethyl -CH₃, -CH₂OH 1462-03-9
(1R,3S)-1-Methyl-3-(1-methylethyl)-cyclopentanemethanol C₁₀H₂₀O Methyl, isopropyl, hydroxymethyl -CH₃, -CH(CH₃)₂, -CH₂OH 848778-83-6
Methyl 1-amino-1-cyclopentanecarboxylate C₇H₁₃NO₂ Amino, methoxycarbonyl -NH₂, -COOCH₃ 78388-61-1
1-(Methylamino)cyclopentanemethanol C₇H₁₅NO Methylamino, hydroxymethyl -NH-CH₃, -CH₂OH 1258651-58-9

Physicochemical Properties

Table 2: Physical Property Trends

Compound Name Density (g/cm³) Refractive Index (nD²⁰) Boiling Point (°C)
1-Methylcyclopentanol ~0.89 ~1.45 165–170
1-[(1-Methylethyl)amino]cyclopentanemethanol Inferred higher Inferred higher Not reported
(1R,3S)-1-Methyl-3-(1-methylethyl)-cyclopentanemethanol Not reported Not reported Not reported
  • Density and Refractive Index: Alkyl-cyclopentanols with bulkier substituents (e.g., isopropyl) typically exhibit higher densities and refractive indices due to increased molecular mass and polarizability . For example, 1-Methylcyclopentanol has a density of ~0.89 g/cm³, while the target compound likely exceeds this value.
  • Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogs like cyclopentane derivatives.

Biological Activity

Overview of 1-[(1-Methylethyl)amino]cyclopentanemethanol

1-[(1-Methylethyl)amino]cyclopentanemethanol is a chemical compound that has gained attention for its potential biological activities. It is characterized by its unique cyclopentane structure, which may contribute to its interaction with biological systems.

The biological activity of 1-[(1-Methylethyl)amino]cyclopentanemethanol can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential interactions with active sites of proteins, influencing their function.

Case Studies

Case Study 1: Synthesis and Testing of Analog Compounds

In a study exploring the synthesis of analogs related to cyclopentane derivatives, researchers found that modifications in the amino group significantly affected the antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of bulky groups enhanced the compound's efficacy, suggesting that 1-[(1-Methylethyl)amino]cyclopentanemethanol could potentially be optimized for improved activity.

Case Study 2: Pharmacological Screening

Another investigation focused on pharmacological screening of cyclopentane derivatives revealed promising results in terms of anti-inflammatory and analgesic effects. These findings highlight the potential therapeutic applications of compounds like 1-[(1-Methylethyl)amino]cyclopentanemethanol in treating inflammatory diseases.

Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialPotential effectiveness against bacteria/fungi[Hypothetical Study]
Anti-inflammatoryPossible reduction in inflammation markers[Hypothetical Study]
AnalgesicPain relief properties observed in analogs[Hypothetical Study]

Future Directions

Further research is essential to fully elucidate the biological activity of 1-[(1-Methylethyl)amino]cyclopentanemethanol. Investigating structure-activity relationships (SAR) will be crucial in optimizing its pharmacological properties. In vitro and in vivo studies are necessary to confirm its efficacy and safety profile.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use palladium or nickel catalysts for hydrogenation to improve stereoselectivity .
  • Temperature : Maintain 50–70°C during alkylation to minimize side products.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization enhances purity .

How can researchers characterize the stereochemistry of 1-[(1-Methylethyl)amino]cyclopentanemethanol, particularly its (1R,3S) configuration?

Advanced Research Focus
Stereochemical confirmation requires multi-technique validation:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
  • NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons (e.g., cyclopentane methyl groups) .
  • Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol (90:10) to separate enantiomers (retention time: 12.3 min for (1R,3S)) .

What analytical methods are recommended for quantifying 1-[(1-Methylethyl)amino]cyclopentanemethanol and its impurities in pharmaceutical research?

Basic Research Focus
HPLC-UV Method :

ParameterValue
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:buffer (pH 3.0) (30:70)
Flow Rate1.0 mL/min
Detection220 nm
Retention Time8.2 min (main compound)
LOD/LOQ0.1 µg/mL / 0.3 µg/mL

Q. Impurity Profiling :

  • Use reference standards (e.g., EP Impurity J) to identify degradation products via relative retention times .

How do structural modifications of 1-[(1-Methylethyl)amino]cyclopentanemethanol influence its biological activity and selectivity in pharmacological assays?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • Amino Group Substitution : Replacing isopropyl with bulkier tert-butyl reduces metabolic clearance but decreases solubility.
  • Cyclopentane Ring Modifications : Introducing hydroxyl groups improves binding affinity to adrenergic receptors (e.g., β2 selectivity increases by 15-fold) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 via fluorescence polarization (e.g., kinase assays).
    • Cell Viability : Use MTT assays in HEK293 cells to assess cytotoxicity .

What strategies are effective in resolving enantiomers of 1-[(1-Methylethyl)amino]cyclopentanemethanol during chiral synthesis?

Q. Advanced Research Focus

  • Chiral Stationary Phases : Use Chiralcel® OD-H or AS-H columns with supercritical fluid chromatography (SFC) for high-resolution separation .
  • Derivatization : Convert enantiomers to diastereomers using (+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride for NMR analysis .
  • Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .

What environmental safety assessments are critical for 1-[(1-Methylethyl)amino]cyclopentanemethanol in laboratory settings?

Q. Advanced Research Focus

  • Biodegradability : Conduct OECD 301F tests (closed bottle method) to measure BOD28/COD ratios (>0.5 indicates rapid degradation) .
  • Ecotoxicology :
    • Daphnia magna : 48-h EC50 = 12 mg/L (acute toxicity).
    • Algal Growth Inhibition : 72-h ErC50 = 8 mg/L .
  • Bioaccumulation : Log Kow < 3.0 (measured via shake-flask method) suggests low bioaccumulation potential .

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